molecular formula C15H24N4O2 B6673729 N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide

Cat. No.: B6673729
M. Wt: 292.38 g/mol
InChI Key: KFGJIOBIEWADHI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a hydroxy group, and a pyrazole moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-14(15(21)17-13-2-3-13)12-4-8-18(9-5-12)10-11-19-7-1-6-16-19/h1,6-7,12-14,20H,2-5,8-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGJIOBIEWADHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCN(CC2)CCN3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a condensation reaction with an appropriate pyrazole derivative.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using a cyclopropyl halide and a base.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using an oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-hydroxy-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]acetamide: shares similarities with other piperidine and pyrazole derivatives.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential for diverse applications in research and industry. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further study and development.

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